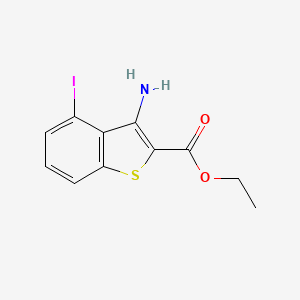

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Descripción

Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative characterized by a benzothiophene core functionalized with an amino group at position 3, an iodine atom at position 4, and an ethyl ester group at position 2. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), enabling further structural diversification. The amino and ester groups contribute to its reactivity and solubility, making it a versatile intermediate in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOVQTUDKKVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization to Form Benzothiophene Core

A common approach to synthesize benzothiophene derivatives involves cyclization of precursors such as α-(alkoxyphenylthio)-4-alkoxyacetophenones. This cyclization is typically carried out in a mixture of polyphosphoric acid (PPA) and phosphoric acid (H3PO4), which promotes ring closure to form the benzothiophene system.

- Reaction Conditions: Temperature ranges from 50°C to 110°C, preferably 75°C to 95°C, with optimal yields at 80°C to 90°C.

- Outcome: Formation of 6-alkoxy-2-(4-alkoxyphenyl)benzo[b]thiophene derivatives, which can be further functionalized.

This method provides a clean reaction with manageable viscosity, facilitating scale-up.

Introduction of the Carboxylate Group

The carboxylate group at the 2-position is typically introduced via esterification or acylation reactions. For example, acylation of dialkoxybenzothiophene intermediates with acid chlorides under controlled conditions followed by deprotection yields the desired carboxylate functionality.

- Typical reagents: Acid chlorides prepared from corresponding carboxylic acids using thionyl chloride.

- Reaction medium: 1,2-dichloroethane or methanol with appropriate bases.

- Post-reaction processing: Hydrolysis or saponification under basic conditions (e.g., sodium hydroxide in methanol) to obtain the ethyl ester.

Selective Iodination at the 4-Position

Iodination is a critical step to introduce the iodine atom at the 4-position of the benzothiophene ring. This step requires regioselective electrophilic substitution.

- Typical method: Treatment of the benzothiophene intermediate with iodine or iodine-containing reagents under controlled conditions.

- Control of regioselectivity: Achieved by the electronic and steric environment of the substrate, often guided by the presence of the amino and carboxylate groups.

- Industrial scale: Continuous flow reactors may be used to improve selectivity and yield.

Amination at the 3-Position

The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of nitro precursors.

- Possible routes: Direct amination of halogenated intermediates or reduction of 3-nitro derivatives.

- Reaction conditions: Use of amination reagents such as ammonia or amines under catalytic hydrogenation or other reductive conditions.

- Purification: Chromatographic techniques to isolate the target compound with high purity.

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | α-(alkoxyphenylthio)-4-alkoxyacetophenone, PPA/H3PO4, 80-90°C | High | Clean reaction, scalable |

| 2 | Acylation/esterification | Acid chloride (from 4-(2-piperidinoethoxy)benzoic acid), 1,2-dichloroethane, reflux | Moderate | Followed by hydrolysis/saponification |

| 3 | Iodination | Iodine or iodine reagent, controlled conditions | Variable | Regioselective, may use continuous flow |

| 4 | Amination | Ammonia or amine source, catalytic hydrogenation or substitution | High | Requires purification for selectivity |

- The cyclization step benefits from the use of polyphosphoric acid mixtures to avoid formation of viscous pastes, improving stirring and heat transfer.

- The iodination step's regioselectivity is enhanced by the presence of the amino group, which directs electrophilic substitution preferentially to the 4-position.

- Amination yields are improved by employing mild reduction conditions to avoid side reactions and degradation of sensitive functional groups.

- Industrial processes favor continuous flow reactors for iodination and amination steps to enhance reproducibility and safety.

- Purification typically involves extraction, crystallization, and chromatographic methods to achieve high purity suitable for pharmaceutical applications.

The preparation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate involves a multi-step synthetic sequence starting from cyclization to build the benzothiophene core, followed by functional group transformations including acylation, iodination, and amination. Optimization of reaction conditions, such as temperature control during cyclization and selective iodination protocols, is crucial for high yield and purity. Industrial methods increasingly employ continuous flow technology and advanced purification to meet production demands for research and pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions : It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex organic molecules.

The compound's unique structure allows for the synthesis of diverse derivatives, which can be tailored for specific applications.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient due to its biological properties. Its potential applications include:

- Drug Development : As a lead compound for synthesizing new drugs targeting specific diseases.

- Therapeutic Applications : Investigations into its efficacy in treating conditions such as cancer and infections are ongoing.

Industry

In industrial applications, this compound is utilized in:

- Material Science : Development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Mecanismo De Acción

The mechanism of action of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs: Positional Isomerism

The closest structural analog identified in the literature is Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (CAS 1427461-00-4), which differs only in the position of the iodine atom (5-iodo vs. 4-iodo). This positional isomerism significantly impacts physicochemical and biological properties:

Key Insight : The iodine position alters the electronic distribution of the benzothiophene ring, affecting interactions with biological targets or catalysts. For example, in drug design, halogen bonding between iodine and protein residues is highly position-dependent .

Functional Group Variations

Other benzothiophene derivatives with modifications to the amino or ester groups include:

- Ethyl 3-nitro-4-iodo-1-benzothiophene-2-carboxylate: Replacing the amino group with a nitro group increases electrophilicity, facilitating reduction reactions to regenerate the amine. This compound serves as a precursor in multi-step syntheses.

Comparison Highlight : The ethyl ester in the target compound balances lipophilicity and metabolic stability compared to methyl analogs, which are more prone to esterase-mediated hydrolysis.

Broader Context: Benzothiophene-Based Pharmaceuticals

Benzothiophene derivatives are prominent in drug discovery. For instance:

- Raloxifene (a selective estrogen receptor modulator) features a benzothiophene core but lacks halogen substituents.

- TAS-103 (a topoisomerase inhibitor) includes an indenoquinoline structure but shares functional motifs (e.g., amino and ester groups) with the target compound .

Critical Analysis: The iodine in Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate differentiates it from non-halogenated analogs, offering avenues for radioimaging or targeted therapies via isotopic labeling (e.g., iodine-125).

Actividad Biológica

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 3-position and an iodine atom at the 4-position. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉I N O₂ S |

| Molecular Weight | 303.16 g/mol |

| Melting Point | Varies with purity |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer effects. The compound's amino group is crucial for binding to biological targets, influencing enzymatic activity or receptor interactions.

Antimicrobial Activity

Studies have shown that derivatives of benzothiophenes, including this compound, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of apoptotic markers such as caspase-3 activation were observed.

Comparison with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties.

| Compound | Biological Activity |

|---|---|

| Ethyl 3-Amino-5-iodo-1-benzothiophene-2-carboxylate | Moderate antimicrobial activity |

| Ethyl 3-Amino-4-chloro-1-benzothiophene-2-carboxylate | Notable anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.